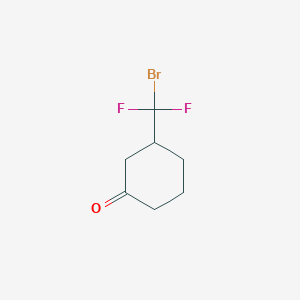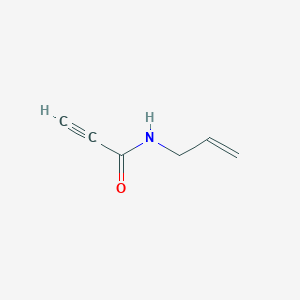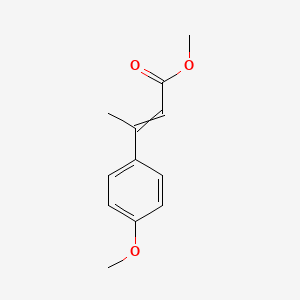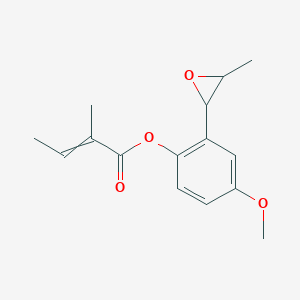
Ethyl 3-hydrazinylidene-2-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-hydrazinylidène-2-oxopropanoate d'éthyle est un composé chimique de formule moléculaire C₅H₈N₂O₃. Il est connu pour sa structure unique, qui comprend un groupe hydrazinylidène attaché à une partie oxopropanoate.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du 3-hydrazinylidène-2-oxopropanoate d'éthyle implique généralement la réaction de l'acétoacétate d'éthyle avec l'hydrate d'hydrazine. La réaction est réalisée dans des conditions contrôlées, souvent à basse température (0–10 °C) pour garantir la stabilité des produits intermédiaires. Le mélange réactionnel est ensuite ajusté à un pH de 5 à l'aide d'une solution saturée d'acétate de sodium .
Méthodes de Production Industrielle : Bien que les méthodes de production industrielle spécifiques pour le 3-hydrazinylidène-2-oxopropanoate d'éthyle ne soient pas largement documentées, l'approche générale consiste à mettre à l'échelle le processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, telles que la température, le pH et les concentrations de réactifs, afin d'obtenir des rendements et une pureté plus élevés du produit final .
Analyse Des Réactions Chimiques
Types de Réactions : Le 3-hydrazinylidène-2-oxopropanoate d'éthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent produire des dérivés de l'hydrazine.
Substitution : Le groupe hydrazinylidène peut participer à des réactions de substitution nucléophile.
Réactifs et Conditions Courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.
Substitution : Des réactifs tels que les halogénoalcanes et les chlorures d'acyle sont utilisés dans les réactions de substitution.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxo, tandis que la réduction peut produire des dérivés de l'hydrazine .
4. Applications de la Recherche Scientifique
Le 3-hydrazinylidène-2-oxopropanoate d'éthyle a un large éventail d'applications dans la recherche scientifique :
5. Mécanisme d'Action
Le mécanisme d'action du 3-hydrazinylidène-2-oxopropanoate d'éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles Moléculaires : Le composé inhibe la libération systémique de cytokines, telles que le TNF-alpha et le HMGB1, qui sont impliquées dans la réponse inflammatoire de l'organisme.
Voies Impliquées : En inhibant ces cytokines, le composé peut réduire l'inflammation et protéger les tissus des dommages dans divers modèles de maladies.
Applications De Recherche Scientifique
Ethyl 3-hydrazinylidene-2-oxopropanoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 3-hydrazinylidene-2-oxopropanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound inhibits the systemic release of cytokines, such as TNF-alpha and HMGB1, which are involved in the body’s inflammatory response.
Pathways Involved: By inhibiting these cytokines, the compound can reduce inflammation and protect tissues from damage in various disease models.
Comparaison Avec Des Composés Similaires
Le 3-hydrazinylidène-2-oxopropanoate d'éthyle peut être comparé à d'autres composés similaires, tels que :
2-[2-(2,6-difluorophényl)hydrazinylidène]-3-(1-éthyl-3-méthyl-1H-pyrazol-5-yl)-3-oxopropanoate d'éthyle : Ce composé a montré une activité inhibitrice significative sur les enzymes et la formation de biofilms.
3-(2-arylidènehydrazinyl)-3-oxopropanoates d'éthyle : Ces composés sont utilisés dans la synthèse d'hydrazones et d'autres structures hétérocycliques.
Propriétés
Numéro CAS |
143209-16-9 |
|---|---|
Formule moléculaire |
C5H8N2O3 |
Poids moléculaire |
144.13 g/mol |
Nom IUPAC |
ethyl 3-hydrazinylidene-2-oxopropanoate |
InChI |
InChI=1S/C5H8N2O3/c1-2-10-5(9)4(8)3-7-6/h3H,2,6H2,1H3 |
Clé InChI |
FQTGUQAJFGBDIY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)C=NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-{[Tri(propan-2-yl)silyl]oxy}heptanal](/img/structure/B12555625.png)

![2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]-](/img/structure/B12555642.png)


![2,5-Bis[(propan-2-yl)oxy]benzoic acid](/img/structure/B12555649.png)

![(E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B12555669.png)


![3-[2-(2-Ethoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12555703.png)

